1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea
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Description
1-(4-(Dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-3-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C18H23FN6O and its molecular weight is 358.421. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthesis of O-Mannich Bases : A study detailed the synthesis of O-Mannich bases of dihydropyrimidinones, exploring their antitumor activities. These compounds, related to the queried chemical structure, show promise in developing novel antitumor agents (K. Venkateshwarlu et al., 2014).
Conformational Studies : Research into heterocyclic ureas (amides) demonstrated their ability to form multiply hydrogen-bonded complexes, indicating potential applications in the design of new materials and molecular sensors (P. Corbin et al., 2001).
Synthesis of Cytotoxic Heterocyclic Compounds : The creation of new pyridine, pyrimidine, and isoxazole derivatives bearing certain substituents was explored for their cytotoxic properties, highlighting the utility in drug development (S. Y. Mansour et al., 2020).
Material Science and Supramolecular Chemistry
- Supramolecular Assembly : A study showed that 2-ureido-4[1H]-pyrimidinone derivatives exhibit a sensitive response to specific ions, demonstrating their potential in developing supramolecular materials with tunable properties (Maosheng Yu et al., 2011).
Pharmacological Research and Drug Development
- Metabolism of Flumatinib : Research on the metabolism of flumatinib, a tyrosine kinase inhibitor, in patients with chronic myelogenous leukemia (CML) identified main metabolic pathways, aiding in the understanding of its pharmacokinetics and optimizing therapeutic strategies (Aishen Gong et al., 2010).
Conformational and Tautomeric Studies
- Tautomeric Control : The study on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives highlighted the control of tautomerism through conformational states, suggesting applications in molecular sensing and switching (Adam Kwiatkowski et al., 2019).
Properties
IUPAC Name |
1-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-3-(3-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6O/c1-24(2)16-15(12-20-17(23-16)25-9-4-3-5-10-25)22-18(26)21-14-8-6-7-13(19)11-14/h6-8,11-12H,3-5,9-10H2,1-2H3,(H2,21,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDQLBRMZAOOJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=CC=C2)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.